3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure features:
- 3-Ethyl substitution: Enhances lipophilicity and metabolic stability .
- 6-Phenyl group: Contributes to π-π stacking interactions with biological targets, a common motif in kinase inhibitors .
Thieno[3,2-d]pyrimidin-4-ones are pharmacologically significant, with applications in oncology, inflammation, and enzyme inhibition. However, the specific biological activity of this compound remains underexplored in publicly available literature.
Properties
IUPAC Name |
3-ethyl-6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-27-22(28)20-17(13-18(31-20)15-9-5-3-6-10-15)24-23(27)30-14-19-25-21(26-29-19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWPTLFFNPBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions are often carried out using reagents such as ethyl iodide and phenyl bromide in the presence of a base like potassium carbonate.
Attachment of the Oxadiazole Moiety: The oxadiazole moiety is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction of the oxadiazole ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with derivatives sharing the thieno[3,2-d]pyrimidin-4-one scaffold or related heterocycles:
Thieno[3,2-d]pyrimidin-4-ones with Varied Substituents
Key Observations :
- The target compound’s oxadiazole-sulfanyl group differentiates it from simpler derivatives like 1b or 5a–b, which lack this heterocyclic extension. Oxadiazoles are known to enhance binding affinity in kinase inhibitors .
- Substitution at position 3 (ethyl vs.
Thieno[2,3-d]pyrimidin-4-one Derivatives (TRPA1 Inhibitors)
Patented derivatives (e.g., Boehringer Ingelheim’s 3H,4H-thieno[2,3-d]pyrimidin-4-ones) share structural similarities but differ in ring fusion (2,3-d vs. 3,2-d). These compounds exhibit potent TRPA1 inhibition, critical for pain and inflammation pathways. The ethyl and phenyl substituents in the target compound align with patent claims emphasizing hydrophobic groups for receptor binding .
Pyrrolo[3,2-d]pyrimidin-4-ones (MPO Inhibitors)
Compounds like forodesine hydrochloride (7-substituted pyrrolo[3,2-d]pyrimidin-4-one) demonstrate the impact of core heterocycle variation. Pyrrolo analogs target enzymes like MPO, whereas thieno derivatives may favor kinase or 17β-HSD inhibition .
Structural and Pharmacokinetic Implications
- Solubility : The oxadiazole-sulfanyl group may reduce solubility compared to methoxy or hydroxyl analogs, necessitating formulation optimization .
- Metabolic Stability : Ethyl groups typically resist oxidative metabolism better than benzyl or methyl substituents .
- Target Selectivity : The oxadiazole moiety’s rigidity could reduce off-target effects compared to flexible alkyl chains in related compounds .
Biological Activity
The compound 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on current research findings.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidinone core with an ethyl and phenyl substitution at specific positions. The presence of the oxadiazole moiety and a sulfanyl group enhances its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the thieno[3,2-d]pyrimidinone scaffold.
- Introduction of the oxadiazole and sulfanyl groups through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests revealed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as penicillin and tetracycline .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Bacillus subtilis | 15 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans. The results indicate a potential application in treating fungal infections .
Anticancer Activity
The compound's structural components suggest possible anticancer properties. Preliminary studies have indicated cytotoxic effects on various cancer cell lines, including:
- HeLa Cells : IC50 values around 20 µM were observed, indicating moderate activity against cervical cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structure:
- Oxadiazole Ring : Known for its role in enhancing antimicrobial activity.
- Thieno[3,2-d]pyrimidinone Core : Contributes to the overall stability and interaction with biological targets.
- Sulfanyl Group : May facilitate electron transfer processes essential for biological activity.
Case Studies
A recent study evaluated a series of thieno[3,2-d]pyrimidinone derivatives for their antimicrobial efficacy. The findings suggested that modifications at the 6-position significantly influenced activity levels, with compounds similar to our target exhibiting enhanced potency against E. coli and S. aureus .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer :
- Utilize multi-step condensation reactions under inert atmospheres (e.g., nitrogen), as demonstrated in analogous thieno-pyrimidinone syntheses. Optimize reaction conditions (e.g., temperature, solvent polarity) based on the oxadiazole-thiol coupling step, which is critical for regioselectivity .
- Monitor intermediates via TLC/HPLC and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Recrystallization in ethanol-dichloromethane may enhance purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.5 ppm for CH2) and phenyl protons (δ ~7.2–7.8 ppm). The thieno-pyrimidinone core can be identified via carbonyl signals (δ ~165–170 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+) to confirm the molecular formula.
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, noting the oxadiazole group’s role in binding .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
- Synthesize analogs by modifying the oxadiazole-phenyl or thieno-pyrimidinone moieties. For example:
- Replace the ethyl group with bulkier alkyl chains to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to study electronic influences.
- Correlate structural changes with bioactivity data (e.g., IC50 shifts in kinase assays) to identify pharmacophores .
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
- Methodological Answer :
- Grow single crystals via slow evaporation in a mixed solvent system (e.g., DMSO:methanol).
- Analyze crystal packing to confirm the spatial orientation of the oxadiazole and thieno-pyrimidinone moieties. Compare experimental bond lengths/angles with DFT-optimized structures .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) and standardize cell culture conditions (e.g., passage number, serum concentration).
- Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with post-hoc tests) to assess reproducibility .
Q. What strategies improve bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability and target tissue accumulation .
- Pharmacokinetic Profiling : Monitor plasma half-life and metabolite formation via LC-MS/MS in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
